molecular formula C23H28N4O2S B2948352 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 313959-09-0

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2948352
CAS No.: 313959-09-0
M. Wt: 424.56
InChI Key: MZHXJBMTKIQSCD-UHFFFAOYSA-N
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Description

The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a ketone derivative featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group and a tetrazole-thioether moiety. The tert-butyl substituents confer steric bulk and oxidative stability, while the phenolic hydroxyl group may contribute to antioxidant activity.

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-22(2,3)17-12-15(13-18(20(17)29)23(4,5)6)19(28)14-30-21-24-25-26-27(21)16-10-8-7-9-11-16/h7-13,29H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHXJBMTKIQSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{26N_4O_2S with a molecular weight of approximately 378.52 g/mol. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety contributes to its lipophilicity, which can influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which can protect cells from oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various mechanisms.
  • Antimicrobial Activity : The tetrazole moiety has been associated with antimicrobial effects against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The tetrazole ring may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

StudyFindings
MDPI Study Investigated thiazole derivatives showing significant anticancer activity; similar mechanisms may apply to the tetrazole-containing compound.
ACS Journal Highlighted the potential for broad-spectrum anti-infective properties among related compounds, suggesting a pathway for further exploration in this area.
De Gruyter Study Discussed structural analogs with notable cytotoxicity against various cancer cell lines, indicating potential parallels in activity for the target compound.

Comparison with Similar Compounds

Functional and Application-Based Comparison

  • Antioxidant Potential: The tert-butyl-hydroxyphenyl group in the target compound is structurally analogous to commercial antioxidants (e.g., BHT), whereas fluorophenyl () or trifluoromethyl () groups may prioritize other applications like kinase inhibition.
  • Medicinal Chemistry : Tetrazole-thioether linkages mimic carboxylic acid bioisosteres, similar to angiotensin II receptor blockers, while triazole-sulfonyl derivatives () may target enzymes like cyclooxygenase.

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